(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves several steps. One common method starts with the degradation of phytosterol to obtain dideanol, which is then subjected to a series of reactions including ketal protection, alcohol protection, Grignard reaction, allylic oxidation, ketal removal, Pinnick oxidation, and hydrogenation . These reactions are carried out under mild conditions, making the process suitable for industrial production.
Chemical Reactions Analysis
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one undergoes various types of chemical reactions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications due to its neurosteroid properties, which can influence mood and cognitive functions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets and pathways. As a neurosteroid, it modulates the activity of neurotransmitter receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors. This modulation can enhance or inhibit the effects of neurotransmitters, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one can be compared with other similar compounds such as:
Cevane-3,6,20-triol: This compound shares a similar structure but differs in its specific functional groups and biological activity.
(2beta,3alpha,5alpha,6alpha)-Ergostane-2,3,6-triyl tris(hydrogen sulfate): Another structurally related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific hydroxyl group arrangement and its potent neurosteroid effects, which make it a valuable compound for research and therapeutic purposes.
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(3R,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1 |
InChI Key |
HHUZGDMRRLQZIQ-JFBAWDOZSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.